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molecular formula C9H15N3 B8720719 2,6-Bis(2-aminoethyl)pyridine

2,6-Bis(2-aminoethyl)pyridine

Cat. No. B8720719
M. Wt: 165.24 g/mol
InChI Key: UDJUVOSSLYXYSX-UHFFFAOYSA-N
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Patent
US05698546

Procedure details

To a solution of 2,6-bis(cyanomethyl)pyridine (4.3 g, 27 mmol) in methanol (75 ml, saturated with ammonia) was added Raney nickel (10.0 g, excess) and the mixture hydrogenated at 45 psi and room temperature for 48 hours. The catalyst was filtered off and the solvent evaporated in vacuo to give 2,6-bis(2-aminoethyl)pyridine as a brown viscous oil (3.7 g, 83%). This was used without further purification.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][C:11]#[N:12])[N:5]=1)#[N:2]>CO.[Ni]>[NH2:2][CH2:1][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][CH2:11][NH2:12])[N:5]=1

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
C(#N)CC1=NC(=CC=C1)CC#N
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Name
Quantity
10 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
NCCC1=NC(=CC=C1)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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